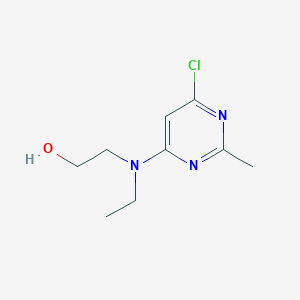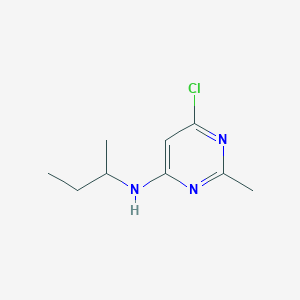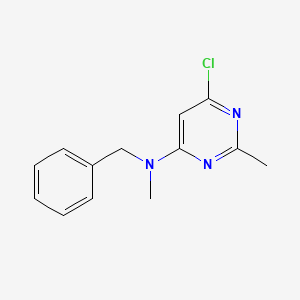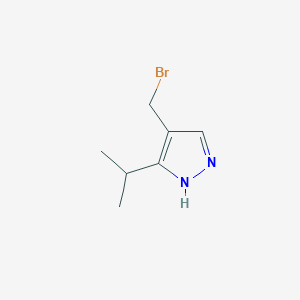
4-(bromomethyl)-3-isopropyl-1H-pyrazole
Descripción general
Descripción
Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . Bromomethyl groups (-CH2Br) are alkylating agents that can introduce a methyl group into a compound via a substitution reaction . Isopropyl groups are common in organic chemistry, often represented as (CH3)2CH-.
Molecular Structure Analysis
The molecular structure of “4-(bromomethyl)-3-isopropyl-1H-pyrazole” would be characterized by the presence of a pyrazole ring, a bromomethyl group, and an isopropyl group. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis
Bromomethyl compounds are reactive due to the presence of the bromine atom, which can be displaced in reactions . Pyrazoles can undergo various reactions, including substitutions, additions, and oxidations .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(bromomethyl)-3-isopropyl-1H-pyrazole” would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the bromomethyl and isopropyl groups .Aplicaciones Científicas De Investigación
Synthesis of Block Copolymers
The compound is utilized in the synthesis of block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization and free-radical polymerization (FRP) techniques. This process involves the creation of poly(styrene-b-methyl methacrylate) block copolymers, which are significant in the development of new materials with tailored properties for industrial applications .
Ligand Synthesis
It serves as a precursor in the synthesis of ligands containing a chelating pyrazolyl-pyridine group. These ligands are crucial for constructing metal-organic frameworks (MOFs) and catalysts that can be used in various chemical reactions, including those important for pharmaceutical synthesis .
Preparation of Tetrazole Derivatives
The compound is instrumental in the preparation of tetrazole derivatives, such as 4-[(2H-tetrazol-2-yl)methyl]benzonitrile. Tetrazoles are valuable in pharmaceutical research due to their bioactivity, making them potential candidates for drug development .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(bromomethyl)-5-propan-2-yl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2/c1-5(2)7-6(3-8)4-9-10-7/h4-5H,3H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFDMXZDTSCJSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(bromomethyl)-3-isopropyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B1467509.png)

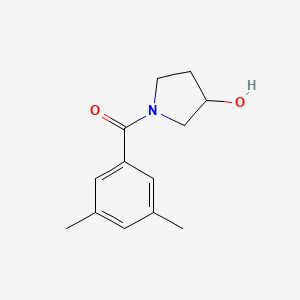
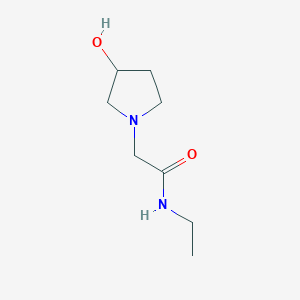
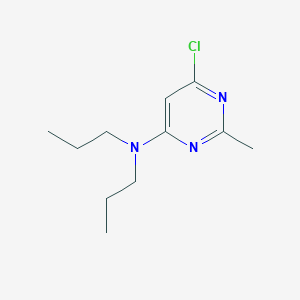

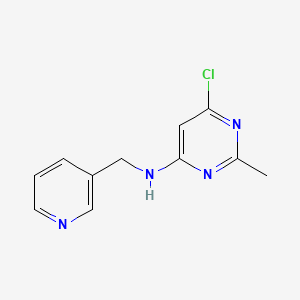
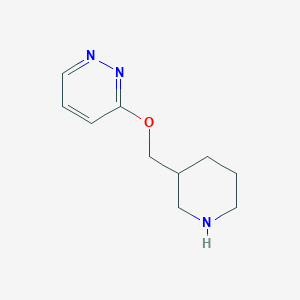

amine](/img/structure/B1467521.png)
